molecular formula C26H26ClN3O2 B243822 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide

2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243822
M. Wt: 448 g/mol
InChI Key: JRKLVIJHBXWWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in different research studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of fungal cells by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide has several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the integrity of the fungal cell membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent antitumor and antifungal activity. This makes it an ideal compound for use in studies that aim to develop new cancer and antifungal drugs. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This limits its use in studies that involve the use of live cells.

Future Directions

There are several future directions for the research of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide. One of the most important directions is the development of new cancer and antifungal drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Moreover, studies are needed to investigate the potential use of this compound in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the synthesis of 4-(4-ethylbenzoyl)-1-piperazine. This is achieved by reacting 4-ethylbenzoyl chloride with piperazine in the presence of a base. The second step involves the synthesis of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide. This is achieved by reacting 4-(4-ethylbenzoyl)-1-piperazine with 2-chlorobenzoyl chloride in the presence of a base.

Scientific Research Applications

2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications. One of the most important applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to exhibit antifungal activity against several fungal strains.

properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

2-chloro-N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H26ClN3O2/c1-2-19-7-9-20(10-8-19)26(32)30-17-15-29(16-18-30)22-13-11-21(12-14-22)28-25(31)23-5-3-4-6-24(23)27/h3-14H,2,15-18H2,1H3,(H,28,31)

InChI Key

JRKLVIJHBXWWAF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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